molecular formula C9H15NO4 B042311 (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 228857-58-7

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Cat. No. B042311
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-ZCFIWIBFSA-N
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Description

“®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid” is a chemical compound with the empirical formula C9H15NO4 . It is also known by the synonyms 1-Boc-L-azetidine-2-carboxylic acid and 1-Boc- (S)-azetidine-2-carboxylic acid .


Synthesis Analysis

The synthesis of “®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid” involves the reaction of D-azetidine-carboxylic acid with BoC2O in a mixture of water and dioxane at 0°C. The mixture is stirred at room temperature for 1 hour. After concentration, ether and water are added to the residue. The aqueous layer is acidified with 2N HCl to pH 3-4, and then extracted with ethyl acetate. The organic layer is dried and concentrated to give the product in quantitative yield .


Physical And Chemical Properties Analysis

“®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid” is a solid compound . It has a molecular weight of 201.22 . Its solubility and other physicochemical properties such as the number of heavy atoms, fraction Csp3, number of rotatable bonds, number of H-bond acceptors and donors, molar refractivity, TPSA, and lipophilicity have been calculated .

Safety And Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426544
Record name (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

CAS RN

228857-58-7
Record name (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Azetidine-1,2-dicarboxylic acid 1-t-butyl ester 2-methyl ester (1.0 g) was added to a solution of lithium hydroxide monohydrate (0.586 g) in water (6 ml) and dioxane (12 ml) and the resultant mixture was stirred at room temperature for 2.5 hours. The mixture was evaporated to dryness and ice cold 1M HCl was added to the cooled residue. DCM was added and the organic layer was separated and washed with water, brine, dried (Na2SO4) and filtered. The filtrate was evaporated to dryness to give azetidine-1,2-dicarboxylic acid-1-t-butyl ester (0.925 g) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
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(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
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(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
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(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
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(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Citations

For This Compound
3
Citations
MS Dowling, DP Fernando, J Hou, B Liu… - The Journal of Organic …, 2016 - ACS Publications
Two orthogonal routes for preparing (S)-2-methylazetidine as a bench stable, crystalline (R)-(−)-CSA salt are presented. One route features the in situ generation and cyclization of a 1,3-…
Number of citations: 15 pubs.acs.org
JR Merritt, J Liu, E Quadros, ML Morris… - Journal of medicinal …, 2009 - ACS Publications
Monocyte infiltration is implicated in a variety of diseases including multiple myeloma, rheumatoid arthritis, and multiple sclerosis. C−C chemokine receptor 1 (CCR1) is a chemokine …
Number of citations: 31 pubs.acs.org
X Tian, D Suarez, D Thomson, W Li… - Journal of Medicinal …, 2022 - ACS Publications
E1A binding protein (p300) and CREB binding protein (CBP) are two highly homologous and multidomain histone acetyltransferases. These two proteins are involved in many cellular …
Number of citations: 3 pubs.acs.org

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